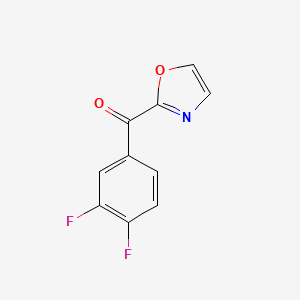

2-(3,4-Difluorobenzoyl)oxazole

描述

Significance of the Oxazole (B20620) Heterocyclic Core in Contemporary Chemical Research

The oxazole ring is a privileged scaffold in drug discovery and materials science. nih.govnumberanalytics.com Its unique structural and electronic properties allow for diverse interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net Consequently, oxazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antidiabetic properties. nih.govmdpi.com

The five-membered aromatic structure of oxazole, with its sp2 hybridized carbon, nitrogen, and oxygen atoms, provides a planar and relatively stable core. tandfonline.com This structural rigidity and the potential for various substitutions at different positions on the ring make it an attractive building block for the synthesis of complex molecules. numberanalytics.com The utility of oxazoles extends beyond medicinal chemistry into materials science, where they have been investigated for applications in optoelectronics. numberanalytics.com

Table 1: Selected Biological Activities of Oxazole-Containing Compounds

| Biological Activity | Significance | Reference |

|---|---|---|

| Anticancer | Compounds containing the oxazole ring have been identified as potential therapeutic agents for various cancers. | nih.gov |

| Antibacterial | Oxazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. | nih.govnih.gov |

| Antifungal | The oxazole scaffold is a key component in several antifungal agents. | nih.gov |

| Anti-inflammatory | Certain oxazole compounds exhibit potent anti-inflammatory properties. | nih.govjocpr.com |

| Antiviral | Research has demonstrated the potential of oxazole derivatives in combating viral infections. | nih.gov |

Contextualizing 2-(3,4-Difluorobenzoyl)oxazole within Fluorinated Oxazole Derivative Research

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. researchgate.net Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. acs.orgmdpi.com The carbon-fluorine bond is strong, and the presence of fluorine can block sites of metabolism, thereby increasing the bioavailability and half-life of a drug candidate. acs.org

This compound is an example of a fluorinated oxazole derivative. The key features of this compound are the oxazole ring and the 3,4-difluorobenzoyl group attached at the 2-position of the oxazole. The presence of two fluorine atoms on the phenyl ring is expected to confer specific properties to the molecule. Research on other fluorinated heterocycles has shown that the position and number of fluorine substituents can dramatically influence biological activity. nih.gov For instance, studies on fluorinated indazole derivatives revealed that changing the fluorine position significantly enhanced inhibitory potency against certain enzymes. nih.gov Similarly, the difluoro substitution pattern in this compound likely plays a crucial role in its electronic properties and potential biological interactions. The investigation of such fluorinated compounds is a vibrant area of research aimed at developing new therapeutic agents with improved efficacy and safety profiles. researchgate.netunf.edu

Evolution of Oxazole Chemistry: Historical Milestones and Recent Advances

The field of oxazole chemistry has a rich history, with the first preparation of the parent oxazole compound reported in 1947. nih.gov Since then, numerous synthetic methods have been developed to construct the oxazole ring system. numberanalytics.com

Historical Milestones:

A comprehensive review of oxazole chemistry up to 1983 was published in "The Chemistry of Heterocyclic Compounds" series, which is considered a definitive reference for that period. e-bookshelf.de Several classical methods for oxazole synthesis have become fundamental in organic chemistry:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones and is a widely used route to 2,5-disubstituted oxazoles. numberanalytics.comyoutube.com

van Leusen Oxazole Synthesis: First reported in 1972, this is a highly versatile one-pot reaction between an aldehyde and tosylmethylisocyanide (TosMIC) to form 5-substituted oxazoles. nih.govnih.govresearchgate.net Its mild reaction conditions and broad substrate scope have made it one of the most convenient and attractive protocols for preparing oxazole-based molecules. nih.govijpsonline.com

Fischer Oxazole Synthesis: This method utilizes the cyclodehydration of α-acyloxyketones. nih.gov

Bredereck Reaction: This synthesis produces oxazole derivatives from the reaction of α-haloketones with amides. ijpsonline.com

Recent Advances:

In recent years, research has focused on developing more efficient, environmentally friendly, and versatile methods for oxazole synthesis. These modern approaches often aim to improve yields, reduce reaction times, and expand the diversity of accessible oxazole derivatives. semanticscholar.orgijpsonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of oxazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. ijpsonline.com

Use of Ionic Liquids: Ionic liquids have been employed as recyclable and environmentally benign solvents for oxazole synthesis, such as in advanced one-pot van Leusen reactions. ijpsonline.comijpsonline.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable synthesis of oxazoles. ijpsonline.com

Catalytic Methods: The development of new catalysts, including copper(II) triflate and nickel catalysts for coupling reactions, has expanded the toolkit for creating complex, polysubstituted oxazoles. tandfonline.com

Table 2: Key Synthetic Methods for Oxazole Rings

| Synthesis Method | Description | Era | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Cyclodehydration of α-acylamino ketones. | Historical | numberanalytics.comyoutube.com |

| van Leusen Reaction | Reaction of aldehydes with tosylmethylisocyanide (TosMIC). | Historical (1972) | nih.govresearchgate.net |

| Fischer Synthesis | Cyclodehydration of α-acyloxyketones. | Historical | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Recent | ijpsonline.com |

| Ionic Liquid-Based Synthesis | Use of ionic liquids as green solvents. | Recent | ijpsonline.comijpsonline.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSIDTDGYIVEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=CO2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642107 | |

| Record name | (3,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-47-9 | |

| Record name | (3,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 3,4 Difluorobenzoyl Oxazole and Oxazole Scaffolds

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System

Electrophilic substitution on the oxazole ring is generally considered difficult due to the electron-deficient nature of the ring, which is less reactive than analogous heterocycles like imidazole (B134444) but more reactive than thiazole. slideshare.net The presence of electron-donating groups (EDGs) can activate the ring, facilitating these reactions. slideshare.netnumberanalytics.com

Analysis of Positional Reactivity and Influence of Substituents

The inherent reactivity of the unsubstituted oxazole ring towards electrophiles follows the general order of C5 > C4 > C2. tandfonline.comclockss.org The C5 position is the most electron-rich and thus the preferred site for electrophilic attack. wikipedia.orgwikipedia.org

However, the substituent on the oxazole ring plays a critical role in directing electrophilic substitution. numberanalytics.com For 2-(3,4-Difluorobenzoyl)oxazole, the 2-acyl group is a strong electron-withdrawing group (EWG). This has two major consequences:

Altered Regioselectivity: While C5 is typically the most reactive position, the powerful deactivating effect of the 2-acyl group diminishes its reactivity. Any potential electrophilic attack would still likely favor the C5 position, as it is furthest from the deactivating group, but the reaction would require harsh conditions and likely result in low yields.

For oxazoles bearing electron-donating groups, electrophilic substitution proceeds more readily. For instance, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) yields the 5-bromo-2-phenyloxazole, demonstrating the preference for the C5 position. slideshare.net

| Position | Reactivity in Unsubstituted Oxazole | Predicted Reactivity in this compound | Rationale for Prediction |

| C2 | Least reactive | Highly deactivated | Site of a strong electron-withdrawing group (EWG). |

| C4 | Moderately reactive | Deactivated | Proximity to the deactivating C2 substituent. |

| C5 | Most reactive | Deactivated, but the most likely site | Furthest position from the C2-EWG, making it the least deactivated carbon. |

Vilsmeier-Hack Formylation and Related Electrophilic Processes

The Vilsmeier-Hack reaction is a method for formylating electron-rich aromatic compounds. organic-chemistry.org It involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

On an unsubstituted or activated oxazole, Vilsmeier-Hack formylation can occur, yielding the corresponding oxazole-carbaldehyde. wikipedia.org The reaction proceeds via the standard mechanism where the electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent, followed by hydrolysis of the resulting iminium ion to the aldehyde. wikipedia.org Given that the Vilsmeier reagent is a weaker electrophile than those used in reactions like Friedel-Crafts acylation, this reaction generally requires an electron-rich aromatic substrate. chemistrysteps.com

For this compound, the severe deactivation of the ring by the 2-acyl group makes a successful Vilsmeier-Hack formylation highly improbable under standard conditions. The electron-poor nature of the substrate would prevent the initial electrophilic attack by the Vilsmeier reagent.

Nucleophilic Substitution Reactions and Susceptibility to Ring Cleavage

Nucleophilic substitution reactions are generally rare on the oxazole ring itself unless a good leaving group is present. tandfonline.compharmaguideline.com Instead, nucleophilic attack often leads to the cleavage of the fragile oxazole ring. slideshare.netpharmaguideline.com

The presence of an electron-withdrawing group, such as the 2-(3,4-difluorobenzoyl) group, significantly alters this reactivity. It enhances the electrophilicity of the ring carbons, particularly the C2 position. numberanalytics.com This makes the C2 position in this compound a prime target for nucleophilic attack. This type of reaction is a classic example of nucleophilic acyl substitution, where the oxazole ring acts as the leaving group. masterorganicchemistry.comyoutube.com The reaction proceeds via a tetrahedral intermediate, followed by elimination to yield the substituted product. youtube.com

Furthermore, even when substitution is not the primary pathway, the oxazole ring is susceptible to cleavage under nucleophilic conditions. pharmaguideline.com For example, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can induce ring opening and subsequent recyclization to form other heterocycles, such as imidazoles. pharmaguideline.com The electron-withdrawing 2-acyl group in this compound would make the amide carbonyl within the ring structure particularly susceptible to nucleophilic attack, potentially leading to fragmentation.

Organometallic Chemistry and Metallation of Oxazole Nuclei

The functionalization of oxazoles via organometallic intermediates is a powerful strategy for introducing substituents onto the ring. The acidity of the ring protons generally follows the order C2 > C5 > C4, making C2 the most favorable site for deprotonation. tandfonline.com

Lithiation Processes and Enolate-Isonitrile Equilibria

Deprotonation of an unsubstituted oxazole with a strong base like butyllithium (B86547) occurs preferentially at the C2 position. wikipedia.orgpharmaguideline.com However, the resulting 2-lithiooxazole species are often unstable. pharmaguideline.com They exist in a characteristic equilibrium with a ring-opened enolate-isonitrile form. wikipedia.orgclockss.org The position of this equilibrium and the final product depend on the trapping electrophile and reaction conditions. clockss.org Quenching with electrophiles like deuterium (B1214612) oxide or certain aldehydes can yield the 2-substituted oxazole, while trapping with chlorotrimethylsilane (B32843) often isolates the ring-opened isonitrile product. clockss.org

In this compound, the C2 position is already substituted. Therefore, lithiation would be directed to the next most acidic position, C5. acs.org Lithiation of 2-substituted oxazoles at the C5 position is a known process. nih.gov The resulting 5-lithio-2-substituted oxazole would be a valuable intermediate for introducing further functionality at this position.

Pericyclic Reactions: Diels-Alder Cycloadditions of Oxazole as a Diene

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a capacity that has been harnessed for the synthesis of pyridines and furans. researchgate.net The Diels-Alder reaction of oxazoles is a versatile tool in synthetic organic chemistry, though the aromatic character of the oxazole ring means it is an electron-deficient diene. researchgate.nettandfonline.com

The reactivity of oxazoles in Diels-Alder reactions is significantly enhanced by the presence of electron-donating substituents on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.com Conversely, the reaction can be facilitated by activating the oxazole nitrogen atom with Brønsted or Lewis acids, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, making it more reactive towards a dienophile. nih.govacs.orgacs.org This is a key strategy for promoting inverse-electron-demand Diels-Alder reactions. acs.org

The initial cycloadduct formed from the reaction of an oxazole with an alkene is often unstable and undergoes a retro-Diels-Alder reaction, typically involving the expulsion of a small molecule like a nitrile, to yield a furan. When an alkyne is used as the dienophile, the intermediate bicyclic adduct can eliminate a nitrile to afford a substituted pyridine (B92270). tandfonline.compharmaguideline.com This cycloaddition/retro-cycloaddition sequence is a powerful method for constructing highly substituted pyridine rings, which can be challenging to synthesize through other routes. researchgate.net For instance, this approach has been famously used in the synthesis of pyridoxine (B80251) (a form of Vitamin B6). researchgate.net

The general scheme for the Diels-Alder reaction of an oxazole with an alkene or alkyne is depicted below:

| Diene | Dienophile | Intermediate | Product |

| Oxazole | Alkene | Bicyclic adduct | Furan + Nitrile |

| Oxazole | Alkyne | Bicyclic adduct | Pyridine |

Oxidation and Reduction Pathways of the Oxazole Heterocycle

The oxazole ring is susceptible to both oxidation and reduction, which can lead to ring-opening or the formation of other heterocyclic systems.

Oxidation: Oxazoles are generally susceptible to oxidation, which can result in the cleavage of the ring. tandfonline.com Oxidizing agents like cold potassium permanganate (B83412) or chromic acid can open the oxazole ring. pharmaguideline.com The oxidation often initiates at the C4 position, leading to the cleavage of the C4-C5 bond. tandfonline.com For example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields an imide and benzoic acid. cutm.ac.in

A notable oxidation pathway is the reaction with singlet oxygen, which proceeds via a [4+2] cycloaddition to form an unstable endoperoxide. This intermediate then rearranges and fragments. researchgate.net Additionally, certain enzymatic oxidations have been observed. For instance, cytosolic aldehyde oxidase can catalyze the oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolones. nih.gov This reaction involves the incorporation of an oxygen atom from water and is catalyzed by a molybdenum hydroxylase. nih.gov

Reduction: The reduction of the oxazole ring can lead to either ring-opened products or saturated oxazoline (B21484) derivatives. tandfonline.compharmaguideline.com Catalytic hydrogenation, for instance using sodium in ethanol, can saturate both double bonds of the oxazole ring to produce oxazolines. youtube.com More forceful reduction conditions, such as using nickel and aluminum alloy in aqueous potassium hydroxide, can result in the cleavage of the ring. tandfonline.com Polarographic reduction in protic solvents has been shown to occur at the C2 position of the oxazole ring. tandfonline.com

Rearrangement Reactions Involving the Oxazole Core

The oxazole nucleus can undergo several synthetically useful rearrangement reactions, allowing for its transformation into other heterocyclic structures.

Cornforth Rearrangement: The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles. wikipedia.org In this reaction, the acyl group at position 4 and the substituent at position 5 of the oxazole ring exchange places. The reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes a 1,5-dipolar cyclization to form the isomeric oxazole. wikipedia.org The reaction generally provides good yields, particularly when nitrogen-containing heterocycles are involved as substituents. wikipedia.org

Other Rearrangements: Recent studies have demonstrated novel skeletal rearrangements of oxazoles. For example, a dynamic 8π electrocyclization process has been developed for the rearrangement of an oxazole into an azepine and a pyrrole. nih.gov This method allows for regioselective control over competitive 6π and 8π electrocyclization pathways. nih.gov Oxazoles can also be converted into other heterocycles like imidazoles, pyrroles, and pyrimidines through reactions that involve ring-opening followed by recyclization with a suitable nucleophile. tandfonline.compharmaguideline.com For instance, in the presence of ammonia or formamide, oxazoles can be converted to imidazoles via ring cleavage. pharmaguideline.com

Biological Activities and Medicinal Chemistry Perspectives of 2 3,4 Difluorobenzoyl Oxazole Derivatives

Antimicrobial Research Focus (in vitro studies)

Derivatives based on the 2-phenyloxazole (B1349099) and particularly the 2-phenylbenzoxazole (B188899) framework have been a subject of extensive antimicrobial investigation. The presence and position of fluorine atoms on the phenyl ring are often critical to their activity.

Synthetic benzoxazole (B165842) derivatives are recognized for their broad-spectrum antimicrobial activity, often showing potent effects against both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these compounds involves intercalation into bacterial membranes, which disrupts membrane integrity and leads to the leakage of essential cellular components, ultimately causing cell death.

In one study, a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives were evaluated for their antibacterial properties. While most compounds in the series did not show activity, a derivative substituted at the 2-position with a 4-(piperidinethoxy)phenyl unit, compound 47 , demonstrated significant and specific activity against the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Enterococcus faecalis. nih.gov Another related derivative, compound 29 , which features an N,N-diethylethoxy substituent, was also notably active against E. faecalis. nih.gov The activity of these compounds is likely enhanced by substitution patterns that improve their interaction with the lipid-rich bacterial membranes. nih.gov

Similarly, research into 4-substituted-2-[1-(3,4-difluorophenyl)-1H-pyrazo-4-yl]-benzoxazole derivatives revealed promising activity against several bacterial strains, with some analogs showing efficacy against Pseudomonas aeruginosa at concentrations comparable to the standard antibiotic ampicillin. researchgate.net

| Compound | Substituent at Position 2 | Test Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|---|

| 47 | 4-(Piperidinethoxy)phenyl | P. aeruginosa | 0.25 |

| E. faecalis | 0.5 | ||

| 29 | Phenyl with N,N-diethylethoxy | E. faecalis | 8 |

| Ciprofloxacin (Control) | N/A | P. aeruginosa | 0.5 |

| E. faecalis | 1 |

The antifungal potential of oxazole (B20620) derivatives has also been explored, with studies targeting both human and plant pathogens. In a broad screening, many oxazole-containing compounds displayed good antifungal activity. researchgate.net For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, were tested against several maize disease pathogens. nih.gov

The results showed that many of the synthesized compounds had positive antifungal effects. Specifically against Exserohilum turcicum, several compounds demonstrated significant activity, with EC₅₀ values lower than the commercial fungicide carbendazim. nih.gov Compound 5k from this series was particularly effective, showing high inhibitory rates against Rhizoctonia solani, Gibberella zeae, and E. turcicum. nih.gov Research on benzoxazole derivatives against various Candida species has shown that their mechanism can be pleiotropic, involving the perturbation of total sterol content and affecting mitochondrial respiration. nih.gov

| Compound | EC₅₀ (μg/mL) |

|---|---|

| 4k | 50.48 |

| 5e | 47.56 |

| 5k | 32.25 |

| Carbendazim (Control) | 102.83 |

Research into the antiprotozoal applications of this chemical class has focused on benzoxazole analogs. In a study aimed at discovering novel antiprotozoal agents, a series of derivatives were synthesized from a (3-benzoxazole-2-yl) phenylamine scaffold. researchgate.net These compounds were evaluated for their potential as antimalarial, antileishmanial, and antitrypanosomal agents through various cell-based methods. researchgate.net

The results indicated that specific structural modifications led to promising biological activity. researchgate.net Notably, the amidation of 3-benzoxazolyl aniline (B41778) with a chloroacetyl group yielded a compound with good antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. researchgate.net This suggests that functionalization of the benzoxazole core is a viable strategy for developing new antiprotozoal candidates. researchgate.net

Anticancer Research Applications (in vitro studies)

Derivatives of the oxazole and benzoxazole core are prominent in anticancer research due to their ability to inhibit key cellular targets. In vitro studies have demonstrated their cytotoxic effects against a range of human cancer cell lines.

One study detailed the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives and their evaluation against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cells. epa.gov The compounds generally showed slightly stronger cytotoxicity against the LNCaP cell line. The meta-substituted analog, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10) , was the most potent in this series, with IC₅₀ values of 0.03 μM and 0.08 μM against LNCaP and PC3 cells, respectively. epa.gov

In another line of research, novel benzoxazole derivatives were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in tumor angiogenesis. Several compounds showed high growth inhibitory activity against hepatocellular cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.gov The most potent compound, 12l , exhibited an IC₅₀ of 97.38 nM against VEGFR-2 and induced apoptosis in HepG2 cells. nih.gov Furthermore, a series of benzoxazole-based amides and sulfonamides were identified as dual antagonists of PPARα and PPARγ, with compound 3f showing the highest cytotoxicity in colorectal cancer cell lines (HT-29 and HCT116) by inducing caspase activation and cell-cycle arrest. nih.gov

| Compound | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10) | LNCaP (Prostate) | 0.03 μM | epa.gov |

| PC3 (Prostate) | 0.08 μM | ||

| 12l (VEGFR-2 Inhibitor) | HepG2 (Hepatocellular) | 10.50 μM | nih.gov |

| MCF-7 (Breast) | 15.21 μM | ||

| 3f (PPARα/γ Antagonist) | HT-29 (Colorectal) | Potent Activity Reported | nih.gov |

| HCT116 (Colorectal) |

Anti-inflammatory Research

The anti-inflammatory potential of heterocyclic compounds, including those with an oxazole or a related oxadiazole core, has been investigated through various in vitro and in vivo models. The planar, aromatic nature of the 1,3,4-oxadiazole ring, for example, allows it to act as a linker that can provide the proper orientation for binding to enzymes like COX-2, which could reduce inflammation. nih.gov

The anti-inflammatory activity of a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives was assessed using a heat-induced albumin denaturation assay. In this model, the oxadiazole derivative Ox-6f , which features a p-chlorophenyl substituent, showed the most promising anti-inflammatory effect with a 74.16% inhibition at a concentration of 200 μg/mL, compared to 84.31% for the standard drug ibuprofen. nih.gov In a separate study using a carrageenan-induced paw edema model in rats, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed anti-inflammatory effects ranging from approximately 33% to 62%. The derivatives 21c and 21i were the most active, with inhibition percentages of 59.5% and 61.9%, respectively, which was comparable to the 64.3% inhibition shown by the standard drug indomethacin.

| Compound | Assay Model | Percent Inhibition (%) | Source |

|---|---|---|---|

| Ox-6f | Heat-induced albumin denaturation | 74.16 | nih.gov |

| Ibuprofen (Control) | Heat-induced albumin denaturation | 84.31 | nih.gov |

| 21c | Carrageenan-induced paw edema | 59.5 | |

| 21i | Carrageenan-induced paw edema | 61.9 | |

| Indomethacin (Control) | Carrageenan-induced paw edema | 64.3 |

Structure-Activity Relationship (SAR) Investigations for 2-(3,4-Difluorobenzoyl)oxazole Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For oxazole-based derivatives, SAR analyses have revealed key structural features that govern their biological activities.

The substitution pattern on the phenyl ring attached to the oxazole core is a primary determinant of activity. In the context of this compound analogs, the presence and position of the two fluorine atoms are critical. This specific substitution can influence the molecule's electronic properties and binding interactions with biological targets.

For antibacterial activity , SAR studies on oxazole-benzamide inhibitors of the FtsZ protein have provided small-molecule inhibitors with enhanced efficacy. researchgate.net In a series of 2,4-disubstituted oxazole derivatives, it was found that a 3,5-dimethylpyrazole (B48361) residue was essential for bioactivity, and the substituent on the benzene (B151609) ring also significantly affected the activity.

For anticancer activity , research on 2-arylnaphtho[2,3-d]oxazole-4,9-diones showed that a meta-substituted chloro group on the phenyl ring (as in compound 10 ) resulted in the highest cytotoxicity against prostate cancer cells. epa.gov In another study of 2,4,5-trisubstituted oxazoles, compounds with a 2-fluorophenyl group at the 2-position of the oxazole ring displayed good antiproliferative activity. This highlights that even minor changes in the halogen's position can drastically alter potency.

For anti-inflammatory activity , the SAR of 1,3,4-oxadiazole derivatives showed that substitution at the 2- and 5-positions is key. For example, a 4-chloro-benzoic acid substituent at these positions conferred greater activity than a 2-chloro or 3-chloro substitution.

Influence of Fluorine Substitution Pattern on Biological Activity

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. mdpi.com Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net

The presence and position of fluorine atoms on the benzoyl ring of oxazole derivatives can dramatically alter their biological activity. Studies have shown that the inclusion of an electron-withdrawing group like fluorine can increase the cytotoxic activity of a compound. mdpi.com Specifically, the 3,4-difluoro substitution pattern has been associated with promising biological effects. For instance, a study on benzoxazole derivatives revealed that compounds featuring a 1-(3,4-difluorophenyl) moiety exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa. derpharmachemica.com This highlights the potential of the 3,4-difluoro substitution to improve potency against specific pathogens. derpharmachemica.com The strategic placement of fluorine can enhance interactions with target enzymes, such as DNA gyrase, and improve cell penetration. mdpi.com Furthermore, research on related fluorinated benzoxaboroles has demonstrated a direct correlation between the fluorine substituent's position and the compound's acidity (pKa) and, consequently, its antimicrobial activity. researchgate.net

Impact of Oxazole Ring Substituents on Biological Profiles

Research on a series of 2,4,5-trisubstituted oxazoles has shown that different substitution patterns lead to varied biological outcomes. For example, in a series of 4,5-diphenyloxazolone derivatives evaluated for COX-2 inhibitory potential, the specific substituents determined the selectivity and potency of the inhibition. nih.gov Similarly, a series of novel 4-arylsulfonyl-1,3-oxazoles demonstrated that substituents at the 5-position of the oxazole ring dictated their anticancer activity profile. As shown in the table below, specific derivatives exhibited cytostatic or cytotoxic effects against different cancer cell lines, indicating that the substituent directly influences the compound's cellular target or mechanism of action. biointerfaceresearch.com This modularity allows for the rational design of derivatives targeting specific cancers. biointerfaceresearch.com

Table 1: Anticancer Activity of Selected 4-Arylsulfonyl-1,3-oxazole Derivatives biointerfaceresearch.com

| Compound Name | Cancer Subpanel | Cell Line | Activity Type |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer | SNB-75, SF-539 | Cytostatic |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung Cancer | HOP-92 | Anti-proliferative |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Non-Small Cell Lung Cancer | NCI-H226 | Cytotoxic |

Mechanism of Action Studies at the Molecular Level (in vitro biochemical assays)

Understanding how these compounds function at a molecular level is essential for their development as therapeutic agents. In vitro biochemical assays provide direct evidence of their interactions with specific biological macromolecules.

A primary mechanism through which many oxazole derivatives exert their biological effects is through the inhibition of specific enzymes. researchgate.netisp.edu.pk For example, a significant area of research has focused on benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis. nih.govnih.gov

In vitro kinase assays have identified several derivatives with potent VEGFR-2 inhibitory activity. nih.gov The inhibitory concentrations (IC₅₀) for these compounds are often in the nanomolar range, demonstrating their high affinity for the enzyme. A clear correlation has been observed between the VEGFR-2 inhibitory activity of these compounds and their cytotoxicity against cancer cell lines, suggesting that enzyme inhibition is a primary driver of their anticancer effect. nih.gov Beyond cancer, other oxazole derivatives have been designed to inhibit essential bacterial enzymes like FtsZ, a protein crucial for bacterial cell division, highlighting the versatility of this scaffold in targeting different enzymatic processes. nih.gov

Table 2: VEGFR-2 Inhibition by Selected Benzoxazole Derivatives nih.gov

| Compound ID | VEGFR-2 IC₅₀ (nM) |

| 12l | 97.38 |

| 12i | 155.00 |

| 12d | 194.60 |

| Sorafenib (Reference) | 48.16 |

In addition to inhibiting enzymes, oxazole derivatives can be designed to interact with cellular receptors, acting as either agonists or antagonists. tandfonline.com These interactions can modulate signaling pathways involved in a variety of physiological and pathological processes.

For instance, a series of oxazole derivatives were discovered to be potent and selective agonists for the S1P1 receptor, a G protein-coupled receptor involved in regulating the immune system. nih.gov Conversely, other research has led to the development of oxazolo[3,4-a]pyrazine derivatives that act as potent antagonists for the Neuropeptide S receptor (NPSR), which is implicated in anxiety and substance abuse disorders. nih.gov These studies often employ molecular docking and other in silico methods to visualize how the compounds bind within the receptor's active site, guiding further structural modifications to improve affinity and selectivity. nih.govnih.govnih.gov This receptor-targeted approach demonstrates the scaffold's adaptability for developing treatments for neurological and immunological conditions.

Role of Oxazole Derivatives as Lead Compounds in Drug Discovery Research

The oxazole scaffold is frequently described as a "privileged structure" or a valuable "lead molecule" in modern drug discovery. tandfonline.comtandfonline.comrsc.org A lead compound is a chemical starting point that exhibits useful biological activity and can be systematically modified to create a more potent and selective drug candidate. The chemical properties of the oxazole ring make it an ideal platform for developing new medicines. nih.gov

Oxazole derivatives are attractive lead compounds because their structure can be readily modified, allowing chemists to fine-tune their pharmacological properties to enhance efficacy and improve their absorption, distribution, metabolism, and excretion (ADMET) profiles. rsc.org The goal is to develop novel chemical entities with a broad spectrum of activity, high potency, and low toxicity. rsc.orgresearchgate.net The successful development of oxazole-based drugs for a range of diseases, from infections to cancer, validates this approach. nih.govbenthamscience.com The ongoing research into compounds like this compound and its derivatives continues to build on this foundation, aiming to identify new lead structures that can be optimized into the next generation of therapeutic agents. nih.govbenthamscience.com

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Fluorinated Oxazoles

The synthesis of highly functionalized fluorinated oxazoles presents a significant challenge due to the potential for undesired side reactions and the need for specific, often harsh, reaction conditions. Traditional methods, while effective, can sometimes lead to the formation of unwanted by-products. ijpsonline.com Consequently, a primary focus of future research is the development of novel and more sustainable synthetic strategies.

Researchers are actively exploring innovative methods to construct the oxazole (B20620) ring and introduce fluorine atoms with greater precision and efficiency. These include the use of new catalytic systems, such as those based on copper or nickel, to facilitate key bond-forming reactions. tandfonline.com For instance, one-pot reactions, like the Suzuki-Miyaura coupling, are being adapted for the synthesis of complex tri-substituted oxazoles. tandfonline.com Another promising approach involves the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and aldehydes to construct the oxazole core under mild conditions. nih.gov Modifications to this method, such as using ionic liquids as solvents, have shown potential for high yields and broad substrate scope. nih.gov

Furthermore, the development of methods for direct C-H functionalization of the oxazole ring is a key area of interest. This would allow for the late-stage introduction of various functional groups, providing rapid access to diverse libraries of compounds for biological screening.

Advanced Computational Modeling for Predictive Structure-Function Relationships and Drug Design

The integration of advanced computational modeling is set to revolutionize the design and discovery of new oxazole-based therapeutic agents. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are being employed to understand the intricate connections between a molecule's three-dimensional structure and its biological activity. nih.gov By developing predictive models, researchers can screen virtual libraries of compounds and prioritize those with the highest potential for desired biological effects, thereby accelerating the drug discovery process. nih.govyoutube.com

Computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are proving to be valuable tools in this endeavor. nih.gov These methods can generate models with high predictive accuracy, guiding the synthesis of new compounds with enhanced activity. nih.gov For example, a 3D-QSAR model for (S)-3-Aryl-5-substituted oxazolidinones has successfully guided the synthesis of new antibacterial agents with high activity. nih.gov

Moreover, molecular docking simulations are being used to visualize and analyze the interactions between oxazole derivatives and their biological targets at the atomic level. nih.gov This provides crucial insights into the mechanism of action and helps in the rational design of more potent and selective inhibitors. nih.gov The use of machine learning algorithms to build predictive models for biological activity is also a rapidly growing area, offering the potential to analyze large datasets and identify novel drug candidates. youtube.com

Exploration of New Biological Targets and Novel Mechanisms of Action for Oxazole Derivatives

Oxazole derivatives have demonstrated a remarkable breadth of biological activities, acting on a wide array of molecular targets. benthamscience.comresearchgate.netpharmaceutical-technology.com Future research will undoubtedly focus on identifying novel biological targets and elucidating new mechanisms of action for this versatile class of compounds.

Recent studies have shown that oxazole derivatives can inhibit novel cancer targets such as STAT3 and G-quadruplexes, and also interfere with tubulin polymerization to induce apoptosis in cancer cells. benthamscience.comresearchgate.net Other identified targets include DNA topoisomerase, protein kinases, and a variety of other enzymes and receptors involved in cancer progression. benthamscience.comresearchgate.netpharmaceutical-technology.com

Beyond cancer, oxazole-based compounds are being investigated for their potential as antiviral agents. For instance, novel oxazole-based macrocycles have shown inhibitory activity against the SARS-CoV-2 main protease (Mpro), suggesting a new family of inhibitors for further development. nih.gov The exploration of oxazole derivatives as inhibitors of other viral and microbial targets remains a promising area of research. The ability of the oxazole scaffold to interact with a diverse range of biological macromolecules suggests that many more therapeutic applications are yet to be discovered. tandfonline.com

Integration of Green Chemistry Principles and Flow Chemistry in Large-Scale Oxazole Synthesis

As the therapeutic potential of oxazole derivatives becomes more apparent, the need for efficient and environmentally friendly large-scale synthesis methods grows. The principles of green chemistry are increasingly being integrated into the synthesis of oxazoles to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.comnih.govresearchgate.net

Key green chemistry approaches include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.comnih.gov Ultrasound-mediated synthesis is another eco-friendly technique that can enhance reaction rates. mdpi.comnih.gov The use of safer solvents, recyclable catalysts, and solvent-free reaction conditions are also central to developing greener synthetic protocols. ijpsonline.commdpi.com Electrochemical synthesis methods are also emerging as a sustainable alternative, avoiding the need for transition metals and toxic oxidants. rsc.org

Flow chemistry is a particularly promising technology for the large-scale synthesis of oxazoles. uc.ptresearchgate.netresearchgate.net Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netacs.org This technology allows for the rapid and efficient production of oxazole intermediates and final products, facilitating both library synthesis for drug discovery and the manufacturing of promising drug candidates. uc.ptresearchgate.netacs.org The integration of in-line purification and analysis further enhances the efficiency of flow chemistry systems. uc.pt

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(3,4-Difluorobenzoyl)oxazole derivatives?

- Methodological Answer :

- Copper(II)-catalyzed oxidative cyclization : Enamides derived from substituted benzamides undergo cyclization using Cu(OAc)₂ (5–10 mol%) in DMSO at 80°C. For example, 5-(3,4-Difluorophenyl)-2-(3,4,5-trimethoxyphenyl)oxazole was synthesized in 72% yield (mp 145–146°C) .

- Isothiocyanate-based routes : Reacting 3,4-difluorobenzoyl isothiocyanate with amines or alcohols forms oxazole derivatives via nucleophilic addition-cyclization .

- Example Synthesis Table :

| Substrate | Catalyst | Solvent | Temp (°C) | Yield | Melting Point |

|---|---|---|---|---|---|

| (E)-N-(3,4-difluorostyryl)-3,4,5-trimethoxybenzamide | Cu(OAc)₂ | DMSO | 80 | 72% | 145–146°C |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~165 ppm) .

- Infrared Spectroscopy (IR) : C=O stretches (~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses thermal stability (e.g., phase transitions at >150°C) .

Q. What preliminary biological assays evaluate the activity of this compound derivatives?

- Methodological Answer :

- Kinase Inhibition Assays : p38 MAP kinase inhibition is measured via enzymatic activity using ATP-competitive binding assays (IC₅₀ values reported in µM range) .

- In Vitro Inflammation Models : LPS-induced cytokine (e.g., TNF-α, IL-6) suppression in macrophages quantifies anti-inflammatory potency .

Advanced Research Questions

Q. How do computational methods guide the design of oxazole-based fluorophores with ESIPT properties?

- Methodological Answer :

- DFT Functionals : B3LYP/6-31+G(d) with IEFPCM solvation accurately models excited-state intramolecular proton transfer (ESIPT). Hybrid functionals (e.g., PBE0) predict emission wavelengths within 10 nm of experimental data, while CAM-B3LYP overestimates by 20–30 nm .

- Charge Transfer Analysis : Electron density difference maps reveal benzannulation effects on S₁-state aromaticity and proton-transfer barriers .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups : Fluorine atoms at the 3,4-positions enhance kinase binding via hydrophobic and electrostatic interactions (Ki improvements by 3–5× vs. non-fluorinated analogs) .

- Piperazine Moieties : Incorporating N-methylpiperazine in side chains improves solubility (logP reduction by 0.5–1.0) and oral bioavailability (e.g., tert-butyl ester prodrugs) .

Q. What factors govern regioselectivity in oxazole synthesis under varying reaction conditions?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (DMSO, DMF) stabilize transition states, favoring cyclization over side reactions (e.g., 80% yield in DMSO vs. 45% in THF) .

- Catalyst Loading : Excess Cu(OAc)₂ (>10 mol%) accelerates decomposition, reducing yields by 15–20% .

- Temperature Optimization : Reactions at 80–100°C balance cyclization efficiency and thermal stability of sensitive substituents (e.g., methoxy groups) .

Contradictions and Data Gaps

- Synthetic Yield Variability : Yields for analogous oxazoles range from 65% (light-yellow powder, mp 141–143°C) to 72% (mp 145–146°C) , suggesting solvent purity and substrate electronic effects require further study.

- Biological Activity Discrepancies : Fluorinated derivatives show conflicting IC₅₀ values across kinase assays, possibly due to assay conditions (e.g., ATP concentration, pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。